

Defactinib compared to other FAK inhibitors PF-562271 BI-853520

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Compound Focus: Defactinib

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FAK Inhibitors Comparison

Feature	Defactinib (VS-6063)	PF-562271 (VS-6062)	BI 853520 (Ifebemtinib)
IC ₅₀ vs. FAK	0.6 nM [1]	1.5 nM [1]	1 nM [2] [1] [3]
Key Selectivity Feature	N/A	Also inhibits PYK2 (IC ₅₀ = 22 nM) [3]	Highly selective for FAK over PYK2 (IC ₅₀ >50,000 nM) [2] [3]
Primary MoA	ATP-competitive inhibitor [1]	ATP-competitive inhibitor [1]	ATP-competitive inhibitor [2] [1]
Clinical Phase	Phase II [1]	Phase I [1]	Phase I [2] [4]
Reported Biomarkers	Low merlin (NF2) expression in mesothelioma [3]	N/A	Mesenchymal phenotype ; Low E-cadherin expression; Low miR-200c-3p [2] [3]

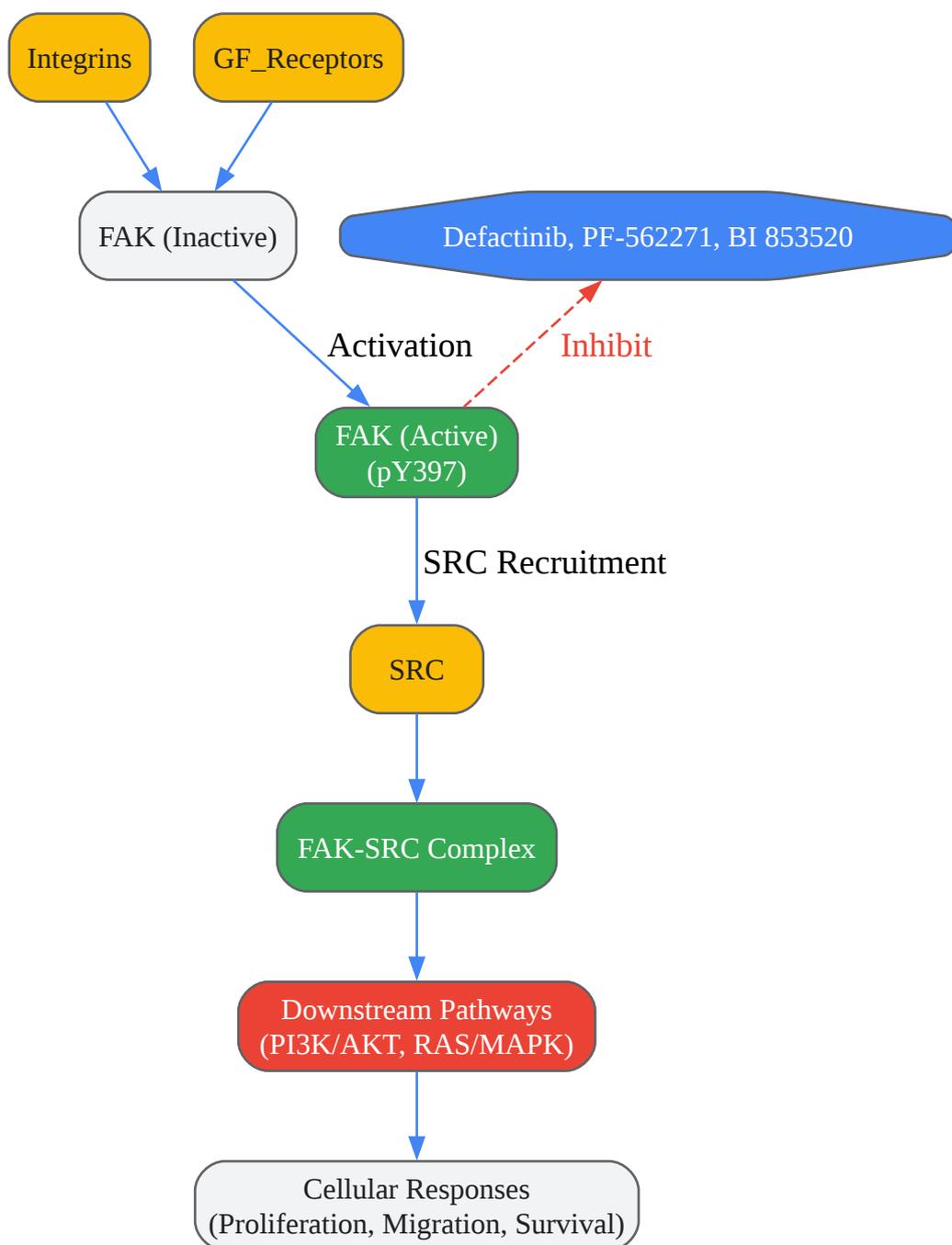
Mechanisms and Experimental Insights

Cellular Assays and In Vivo Models Preclinical studies evaluate FAK inhibitors using specific cellular and animal models.

- **BI 853520** shows potent cellular activity in prostate cancer PC-3 cells, inhibiting FAK autophosphorylation (Y397) with an EC₅₀ of 1 nM and anchorage-independent proliferation in soft agar with an EC₅₀ of 3 nM [3]. In vivo, it demonstrated tumor regression in xenograft models with a mesenchymal phenotype [3].
- **Defactinib** has been studied in mesothelioma models, where efficacy is linked to low merlin expression [3].
- **PF-562271** shows activity in various xenograft models (breast, prostate, colon, pancreas, glioblastoma) [1].

Key Signaling Pathways FAK integrates signals from integrins and growth factor receptors. Upon activation (autophosphorylation at Y397), it recruits Src to form a fully active complex, leading to phosphorylation of multiple sites and activation of downstream pathways like PI3K/AKT/mTOR and RAS/MAPK, which regulate cell survival, proliferation, and migration [5].

The following diagram illustrates the core FAK signaling pathway and the action point of the inhibitors discussed:



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Key Differentiation for Research and Development

- **For highly specific FAK inhibition, BI 853520** is the superior tool compound due to its exceptional selectivity over PYK2, minimizing off-target effects [3]. Its efficacy is strongly linked to a **mesenchymal tumor phenotype** (low E-cadherin), providing a clear biomarker strategy [2] [3].

- **For clinical translation, Defactinib** has the most advanced clinical development, having reached Phase II trials, which may be relevant for research bridging to clinical applications [1].
- **PF-562271**, while a potent dual FAK/PYK2 inhibitor, remains in Phase I and may be less suitable for studies requiring high specificity [1] [3].

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